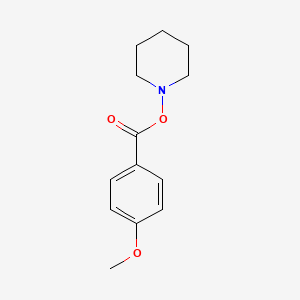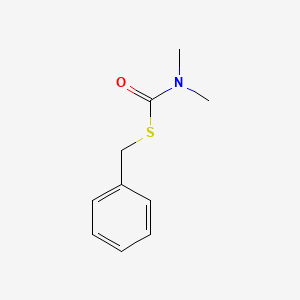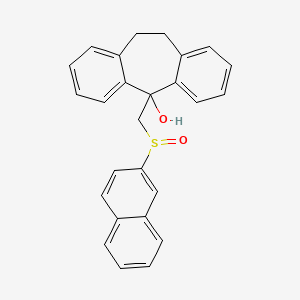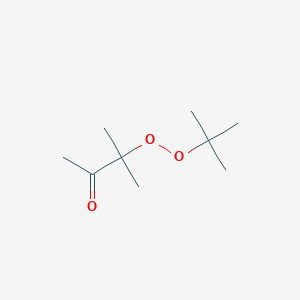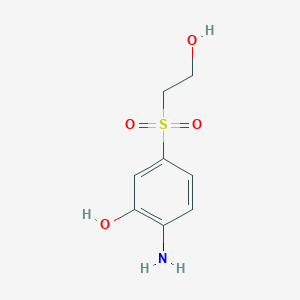
2-Amino-5-(2-hydroxyethanesulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(2-hydroxyethanesulfonyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group at the 2-position and a hydroxyethanesulfonyl group at the 5-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide is reacted with a nucleophile under basic conditions to introduce the desired substituents on the aromatic ring . Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-hydroxyethanesulfonyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-5-(2-hydroxyethanesulfonyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-hydroxyethanesulfonyl)phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyethanesulfonyl groups play a crucial role in its reactivity and biological activity. For example, the compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals . Additionally, its ability to undergo electrophilic aromatic substitution reactions makes it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
2-Amino-5-(2-hydroxyethanesulfonyl)phenol can be compared with other similar compounds, such as:
2-Aminophenol: Lacks the hydroxyethanesulfonyl group and has different chemical properties and reactivity.
5-Aminosalicylic Acid: Contains a carboxyl group instead of the hydroxyethanesulfonyl group, leading to different biological activities and applications.
2,6-Dibromo-4-[4-(2-hydroxyethanesulfonyl)-phenylazo]-phenol: A derivative with additional bromine and azo groups, used in pH sensor layers.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
42357-26-6 |
|---|---|
Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
2-amino-5-(2-hydroxyethylsulfonyl)phenol |
InChI |
InChI=1S/C8H11NO4S/c9-7-2-1-6(5-8(7)11)14(12,13)4-3-10/h1-2,5,10-11H,3-4,9H2 |
InChI Key |
SXYFVFGTFCDYPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)CCO)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


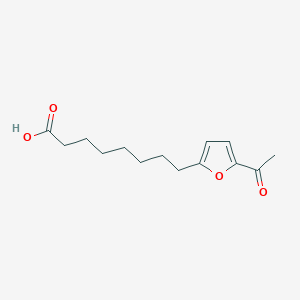
![1-[3-(Hexadecyloxy)phenyl]ethan-1-one](/img/structure/B14668628.png)
![4-[(2-methylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14668629.png)
![Trichloro[(trichlorogermyl)methyl]silane](/img/structure/B14668642.png)
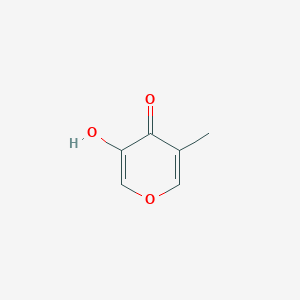
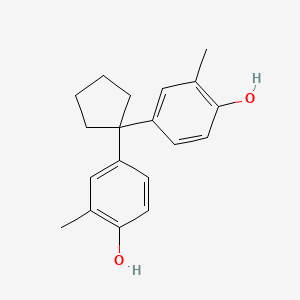

methanone](/img/structure/B14668657.png)
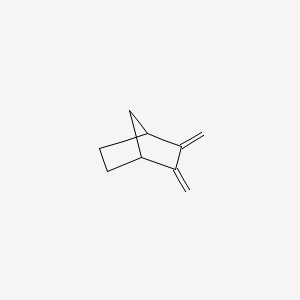
![Iodomethane;1-[1-(4-methoxyphenyl)-3-phenylpropyl]-4-methylpiperazine](/img/structure/B14668663.png)
